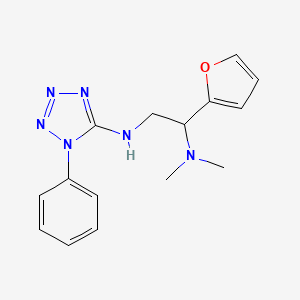
3H-benzimidazol-5-yl-(3-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-benzimidazol-5-yl-(3-methylpiperidin-1-yl)methanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including biochemistry, pharmacology, and neuroscience. In
Scientific Research Applications
3H-benzimidazol-5-yl-(3-methylpiperidin-1-yl)methanone has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anxiolytic effects. It has also been studied for its potential use as a therapeutic agent for various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of 3H-benzimidazol-5-yl-(3-methylpiperidin-1-yl)methanone is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems. It has also been shown to modulate the activity of ion channels, such as the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
Studies have shown that 3H-benzimidazol-5-yl-(3-methylpiperidin-1-yl)methanone has a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. It has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3H-benzimidazol-5-yl-(3-methylpiperidin-1-yl)methanone in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and is well-tolerated in animal models. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on 3H-benzimidazol-5-yl-(3-methylpiperidin-1-yl)methanone. One area of interest is its potential use as a therapeutic agent for neurological disorders. Further studies are needed to determine its efficacy and safety in clinical trials. Another area of interest is its potential use as a tool for studying the mechanisms of neurotransmitter systems in the brain. Future studies may also focus on improving the synthesis method and developing new analogs with improved pharmacological properties.
In conclusion, 3H-benzimidazol-5-yl-(3-methylpiperidin-1-yl)methanone is a promising compound with a wide range of potential applications in scientific research. Its high potency and selectivity make it a valuable tool for studying the mechanisms of neurotransmitter systems in the brain. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 3H-benzimidazol-5-yl-(3-methylpiperidin-1-yl)methanone involves the reaction of 3-methylpiperidine with 5-chloro-1H-benzimidazole in the presence of a base. The resulting compound is then treated with a reducing agent to obtain the final product. This synthesis method has been optimized and improved over the years, resulting in high yields and purity of the compound.
properties
IUPAC Name |
3H-benzimidazol-5-yl-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-3-2-6-17(8-10)14(18)11-4-5-12-13(7-11)16-9-15-12/h4-5,7,9-10H,2-3,6,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNIMAHOWZCQFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC3=C(C=C2)N=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3H-benzimidazol-5-yl-(3-methylpiperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(benzenesulfonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7536604.png)
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-[4-[(4-fluorophenyl)sulfonylamino]phenyl]acetate](/img/structure/B7536620.png)


![4-Cyclohexyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazine-2,3-dione](/img/structure/B7536636.png)
![[1-(2-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7536639.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7536643.png)
![(2-Hydroxyphenyl)(3-methyl-1H-pyrazolo[3,4-b]pyridine-5-yl) ketone](/img/structure/B7536652.png)

![1-[3-Oxo-3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]propyl]quinazoline-2,4-dione](/img/structure/B7536659.png)
![2-[[1-(4-Chlorophenyl)tetrazol-5-yl]sulfanylmethyl]-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B7536662.png)


